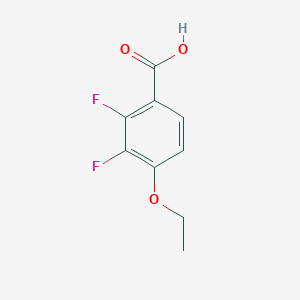

4-Ethoxy-2,3-difluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis. A practical synthesis example is the preparation of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlororobenzoic acid, showcasing an improved overall yield and controllable reaction conditions (Zhang et al., 2020).

Molecular Structure Analysis

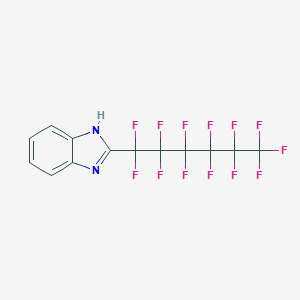

The crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, is determined using X-ray diffraction, revealing the importance of hydrogen bonds in crystal packing. This analysis helps in understanding the molecular arrangement and intermolecular interactions of similar compounds (Yeong et al., 2018).

Chemical Reactions and Properties

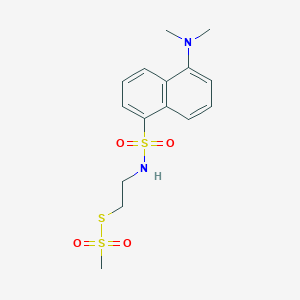

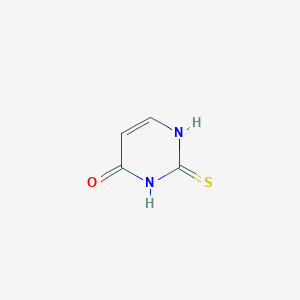

The chemical behavior of similar compounds involves reactions with nitrogen and sulfur nucleophiles leading to various derivatives with potential antimicrobial activity. For example, the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles forms different quinazolinone derivatives (El-hashash et al., 2011).

Physical Properties Analysis

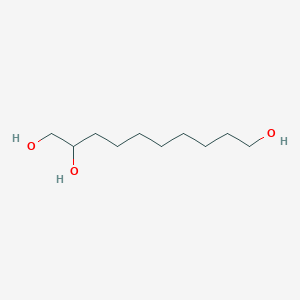

The physical properties, such as solvatochromic fluorescence, are investigated for related compounds like 4-alkoxybenzoic acid liquid crystals. Studies reveal the sensitivity of fluorescence to solvent polarity, indicating the influence of solvent interactions on the physical properties of similar compounds (Sıdır & Sıdır, 2015).

Chemical Properties Analysis

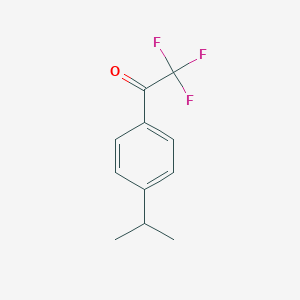

Triphenyltin(IV) compounds with 4-alkoxybenzoic acids, including p-ethoxybenzoic acid, exhibit specific chemical properties such as Sn–O bonds and tetrahedral or trigonal bipyramidal tin centers, affecting their molecular recognition and complexation behavior (James et al., 1998). This information aids in understanding the chemical reactivity and potential applications of 4-Ethoxy-2,3-difluorobenzoic acid in synthesis and material science.

Aplicaciones Científicas De Investigación

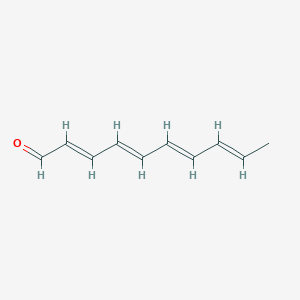

Gallic Acid and Its Applications

Gallic acid, a natural secondary metabolite found in various fruits, plants, and nuts, has been extensively studied for its powerful anti-inflammatory properties. Despite being a different compound, the methodologies and pharmacological activities explored for gallic acid, including anti-inflammatory mechanisms via MAPK and NF-κB signaling pathways, might provide a framework for researching similar benzoic acid derivatives like 4-Ethoxy-2,3-difluorobenzoic acid (Jinrong Bai et al., 2020).

Analytical Methods for Determining Antioxidant Activity

A review on analytical methods used to determine antioxidant activity highlights the importance of evaluating the antioxidant capacity of compounds, including various benzoic acid derivatives. The techniques and assays described, such as ORAC, HORAC, and FRAP, could be applicable for assessing the antioxidant potential of 4-Ethoxy-2,3-difluorobenzoic acid and its relevance in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Parabens in Aquatic Environments

Research on parabens, which are esters of para-hydroxybenzoic acid, offers insights into the environmental impact and biodegradability of benzoic acid derivatives. Understanding the fate and behavior of parabens in aquatic environments could inform environmental risk assessments for chemically similar substances like 4-Ethoxy-2,3-difluorobenzoic acid (Camille Haman et al., 2015).

Vanillic Acid's Pharmacological Characteristics

The pharmacological characteristics of vanillic acid, another derivative of benzoic acid used as a flavoring agent, have been reviewed for its antioxidant, anti-inflammatory, and neuroprotective properties. This study's approach to evaluating pharmacological effects could be mirrored in research on 4-Ethoxy-2,3-difluorobenzoic acid to uncover potential therapeutic applications (A. Ingole et al., 2021).

Advanced Oxidation Processes

A review on the degradation of organic pollutants using advanced oxidation processes (AOPs) discusses pathways, by-products, and biotoxicity related to the degradation of specific compounds, offering a perspective on how similar processes might apply to 4-Ethoxy-2,3-difluorobenzoic acid (Mohammad Qutob et al., 2022).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of contact, wash with plenty of water and seek medical attention if symptoms persist .

Propiedades

IUPAC Name |

4-ethoxy-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFHBAZUQFJVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377710 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,3-difluorobenzoic acid | |

CAS RN |

124728-45-6, 875664-49-6 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.